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Compound of Interest

Compound Name: 3-Bromoallyl alcohol
CAS No.: 37428-55-0
Cat. No.: B2890135
Get Quote
. J

CAS: 598-19-6 | Formula: C

H

BrO | MW: 136.98 g/mol IUPAC: 3-Bromoprop-2-en-1-ol

Executive Summary & Chemical Identity

3-Bromoallyl alcohol acts as a "linchpin” scaffold in organic synthesis, offering two distinct
reactive handles: a vinyl bromide (for metal-catalyzed cross-coupling) and an allylic alcohol (for
oxidation, substitution, or esterification). Its utility lies in its ability to undergo sequential
functionalization, allowing for the rapid assembly of complex 1,3-substituted allylic systems
found in natural products and pharmaceutical intermediates.

Stereochemical Configurations

The compound exists as two geometric isomers. The stereochemical integrity of the starting
material is generally preserved during cross-coupling reactions (stereoretention).
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Isomer Structure Key Characteristic
Br and CH Thermodynamically more
(E)-Isomer (trans) stable; common in commercial
OH on opposite sides sources.
Br and CH Often requires specific
(2)-I1somer (cis) stereoselective synthesis (e.g.,
OH on same side controlled hydrobromination).

Stability & Critical Handling Parameters

Unlike simple alkyl halides, 3-bromoallyl alcohol possesses unique stability challenges due to
the conjugation of the vinyl bromide with the allylic position.

Stability Profile

 Light Sensitivity: Highly susceptible to photo-induced radical decomposition and

isomerization. Long-term exposure to ambient light turns the clear liquid yellow/brown
(liberation of Br

/HBI).

o Thermal Instability: Prone to polymerization or elimination of HBr upon heating above 80°C
without stabilizers.

e Lachrymator: The compound is a potent mucous membrane irritant.

Storage Protocol (Self-Validating System)

To maintain reagent integrity (>98% purity) for >6 months:
e Temperature: Store at -20°C.
o Atmosphere: Blanket with dry Argon or Nitrogen. Oxygen promotes radical degradation.

e Container: Amber glass vials with PTFE-lined caps.
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» Stabilizer: Commercial preparations often contain small amounts of copper turnings or
epoxide stabilizers (e.g., epichlorohydrin) to scavenge free acid.

Synthesis: The DIBAL-H Reduction Protocol

While 3-bromoallyl alcohol can be synthesized via HBr addition to propargy! alcohol, that
route often yields mixtures of regioisomers (2-bromo vs 3-bromo) and stereoisomers. The
reduction of ethyl 3-bromoacrylate is the superior "pharmaceutical-grade" method, offering
stereochemical control based on the starting ester.

Reaction Logic

Reagent: Diisobutylaluminum hydride (DIBAL-H) Mechanism: 1,2-addition of hydride to the
ester carbonyl followed by elimination of ethoxide. Critical Control: Temperature must be
maintained at -78°C to prevent over-reduction of the double bond or hydrogenolysis of the C-Br
bond.

Step-by-Step Protocol

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar,
nitrogen inlet, and pressure-equalizing addition funnel.

e Solvation: Dissolve Ethyl 3-bromoacrylate (10.0 mmol, 1.0 eq) in anhydrous CH

Cl
(50 mL). Cool the solution to -78°C (dry ice/acetone bath).

e Reduction: Add DIBAL-H (1.0 M in hexanes, 22.0 mmol, 2.2 eq) dropwise over 30 minutes.
Note: 2.2 eq is used to account for the alcohol intermediate and ensure full conversion.

e Quench (The Rochelle Method):

o Once TLC indicates consumption of starting material (~1-2 h), dilute with diethyl ether (50
mL) at -78°C.

o Slowly add saturated aqueous Rochelle’s salt (Potassium sodium tartrate, 50 mL).
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o Why? Aluminum salts form gelatinous emulsions. Tartrate creates a soluble complex with
aluminum, allowing clean phase separation.

o Workup: Warm to room temperature and stir vigorously until two clear layers form (may take
1-2 hours). Separate layers, extract aqueous phase with ether, dry organics over MgSO

, and concentrate in vacuo (keep bath <30°C).

 Purification: Flash chromatography (Hexanes/EtOAc) yields pure 3-bromoallyl alcohol.

Reactivity Profile & Applications

The molecule's bifunctional nature allows for divergent synthesis paths.

The Vinyl Bromide Handle (Cross-Coupling)

The C-Br bond is sp
hybridized, making it resistant to S
2 substitution but highly reactive in Pd(0)-catalyzed couplings (Suzuki, Stille, Heck).

o Stereoretention: Suzuki coupling generally proceeds with retention of the double bond
geometry.

o Chemoselectivity: The reaction occurs without affecting the free hydroxyl group, provided
base strength is controlled.

The Allylic Alcohol Handle
» Oxidation: Conversion to 3-bromoacrolein (using MnO
or Swern) creates a reactive Michael acceptor.

e Substitution: Conversion to 3-bromoallyl bromide (via PBr

or Appel reaction) creates a potent electrophile for S

2 reactions.
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Visualizing the Reactivity Matrix
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Figure 1: Divergent synthetic pathways for 3-bromoallyl alcohol, highlighting its dual reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselective coupling of the vinyl bromide in the presence of
the free alcohol.

Objective: Synthesis of (E)-3-phenylprop-2-en-1-ol (Cinnamyl alcohol derivative).
¢ Reagents:

o 3-Bromoallyl alcohol (1.0 mmol)

o Phenylboronic acid (1.2 mmol)

o Pd(PPh

)

(3 mol%)

o Na
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CO
(2.0 M aqueous solution, 2.0 mL)
o DME (Dimethoxyethane, 5 mL)

e Procedure:

[e]

Degas the DME solvent with Nitrogen for 15 minutes.

o

Add the alcohol, boronic acid, and Pd catalyst to a reaction vial under Nitrogen.

[¢]

Add the degassed DME and aqueous base.

[e]

Heat to 80°C for 4-6 hours. Monitor by TLC.[1]

[e]

Observation: The solution typically darkens as Pd(0) cycles.
o Workup:

o Cool to RT, dilute with EtOAc, wash with water and brine.

o Purify via silica gel chromatography.

e Mechanistic Note: The free hydroxyl group helps coordinate the Palladium in the transition
state, often accelerating the reaction compared to non-polar vinyl halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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